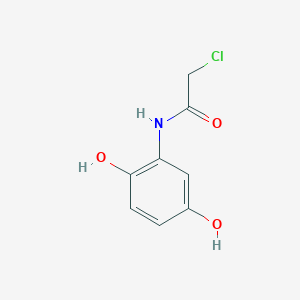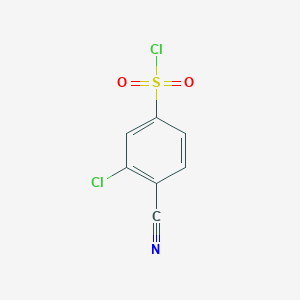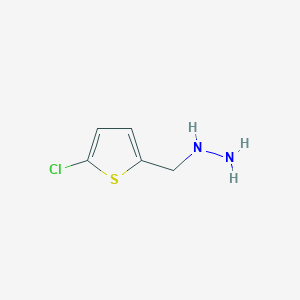
1-(Pyrimidin-2-yl)piperidin-4-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(Pyrimidin-2-yl)piperidin-4-ol involves the conversion from 1-(Pyrimidin-2-yl)piperidin-4-one. The exact synthetic route may vary, but it typically includes reactions such as cyclization, hydrogenation, and other transformations .
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)piperidin-4-ol can participate in various chemical reactions, including cyclization, annulation, amination, and multicomponent reactions. These reactions lead to the formation of substituted piperidines and related derivatives .
Physical and Chemical Properties
Aplicaciones Científicas De Investigación
Anticancer Applications
Piperidine derivatives have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells and reducing tumor size.
Antiviral Applications
Piperidine-based compounds have also been used in the development of antiviral drugs . These compounds can inhibit the replication of viruses, thereby helping to control viral infections.
Antimalarial Applications
Some piperidine derivatives have been found to have antimalarial properties . They can inhibit the life cycle of malaria parasites, making them potential candidates for antimalarial drug development.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of harmful microorganisms, thereby preventing or treating infections.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation, making them useful in the treatment of conditions like arthritis.
Anti-Alzheimer Applications
Piperidine derivatives have been used in the development of drugs for the treatment of Alzheimer’s disease . They can help improve cognitive function and slow the progression of the disease.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help manage symptoms of mental disorders, such as schizophrenia.
Mecanismo De Acción
Target of Action
The primary target of 1-(Pyrimidin-2-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-(Pyrimidin-2-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 1-(Pyrimidin-2-yl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process. By blocking the CCR5 receptor, the compound prevents macrophage-tropic (R5) HIV-1 strains from infecting cells .
Pharmacokinetics
The compound’s predicted properties, such as a boiling point of approximately 3655°C and a density of approximately 1.234 g/cm³ , may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of 1-(Pyrimidin-2-yl)piperidin-4-ol is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This makes it a potential treatment for HIV-1 .
Action Environment
The action, efficacy, and stability of 1-(Pyrimidin-2-yl)piperidin-4-ol can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . .
Propiedades
IUPAC Name |
1-pyrimidin-2-ylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1,4-5,8,13H,2-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATIGSFNFLXZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603927 | |
| Record name | 1-(Pyrimidin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893755-98-1 | |
| Record name | 1-(Pyrimidin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrimidin-2-yl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)
![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)










![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)